

electrophilic and nucleophilic sites of 2'-Chloro-5'-fluoroacetophenone

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Compound of Interest

Compound Name: 2'-Chloro-5'-fluoroacetophenone

Cat. No.: B1587285

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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of **2'-Chloro-5'-fluoroacetophenone**

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For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of **2'-Chloro-5'-fluoroacetophenone**, a versatile intermediate in pharmaceutical and agrochemical synthesis.^[1] By examining the electronic effects of its constituent functional groups—the acetophenone moiety, the ortho-chloro substituent, and the meta-fluoro substituent—we delineate the molecule's reactivity profile. This document serves as a technical resource for scientists engaged in the strategic design of synthetic pathways and the development of novel molecular entities.

Introduction: The Strategic Importance of 2'-Chloro-5'-fluoroacetophenone

2'-Chloro-5'-fluoroacetophenone (CAS No: 2965-16-4) is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science.^[1] Its utility as a building block stems from the unique interplay of its functional groups, which impart a distinct reactivity that can be harnessed for the synthesis of complex molecules, including anti-inflammatory agents

and analgesics.[1] Understanding the electrophilic and nucleophilic nature of this compound is paramount for predicting its behavior in chemical reactions and for designing efficient and selective synthetic transformations.

Table 1: Physicochemical Properties of **2'-Chloro-5'-fluoroacetophenone**

Property	Value
CAS Number	2965-16-4[2]
Molecular Formula	C8H6ClFO[2]
Molecular Weight	172.58 g/mol [2]
Appearance	Colorless to light orange to yellow clear liquid[1]
Boiling Point	82 °C/5 mmHg[1]
Density	1.29 g/cm³[1]

Analysis of Electronic Architecture and Resultant Reactivity

The reactivity of **2'-Chloro-5'-fluoroacetophenone** is governed by the distribution of electron density across the molecule. This distribution is a consequence of the combined inductive and resonance effects of the chloro, fluoro, and acetyl substituents on the aromatic ring.

The Acetyl Group: A Dominant Electron-Withdrawing Moiety

The carbonyl group of the acetophenone is a strong electron-withdrawing group. This property is central to the molecule's electrophilicity.

- **Electrophilic Carbonyl Carbon:** The oxygen atom of the carbonyl group is highly electronegative, pulling electron density away from the carbonyl carbon. This creates a significant partial positive charge ($\delta+$) on the carbonyl carbon, making it a prime target for nucleophilic attack.[3][4] This is a canonical feature of ketones and aldehydes, enabling reactions such as Grignard additions, Wittig reactions, and reductive aminations.[3]

- Acidification of α -Hydrogens: The electron-withdrawing nature of the carbonyl group also increases the acidity of the α -hydrogens on the adjacent methyl group.[3] This facilitates their deprotonation by a base to form a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of bond-forming reactions, including alkylations and aldol condensations.[3]

Halogen Substituents: Modulators of Ring Reactivity

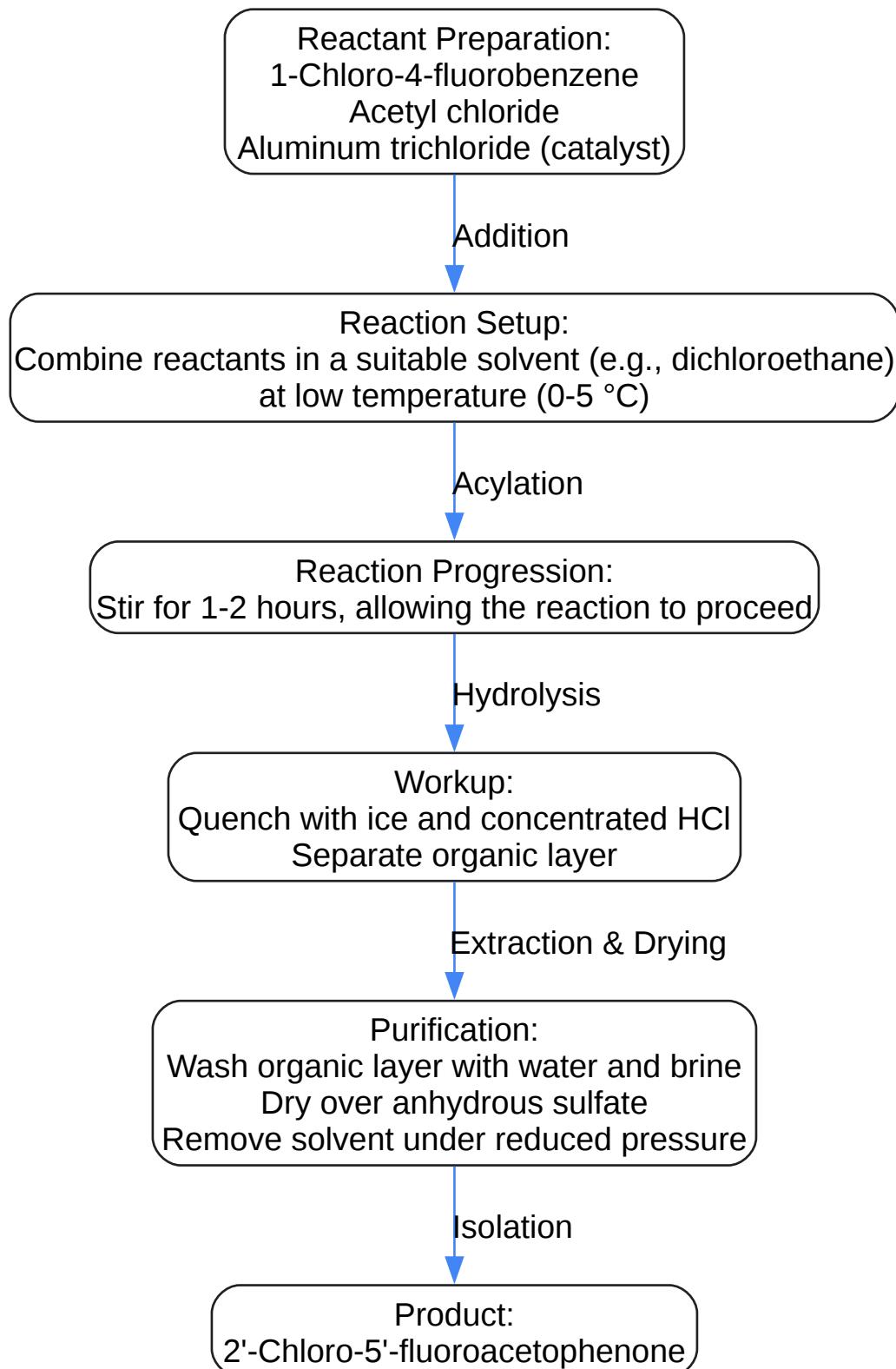
The chlorine and fluorine atoms attached to the phenyl ring play a crucial role in modulating the electron density of the aromatic system and influencing the molecule's overall reactivity.

- Inductive vs. Resonance Effects: Both chlorine and fluorine are highly electronegative atoms, exerting a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. Conversely, as halogens, they possess lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). While typically the inductive effect of halogens outweighs the resonance effect, the interplay between these two opposing forces dictates the regioselectivity of electrophilic aromatic substitution reactions.
- Nucleophilic Aromatic Ring: Despite the deactivating inductive effects of the halogens and the acetyl group, the π -system of the benzene ring retains nucleophilic character and can react with strong electrophiles. The directing effects of the substituents will govern the position of attack.

Mapping the Electrophilic and Nucleophilic Sites

Based on the electronic considerations discussed above, we can identify the key reactive sites within **2'-Chloro-5'-fluoroacetophenone**.

Diagram 1: Electrophilic and Nucleophilic Sites

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